molecular formula C8H6F4O B8500294 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol

Cat. No.: B8500294
M. Wt: 194.13 g/mol
InChI Key: KPIZJWBZVVUDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol is a fluorinated aromatic alcohol characterized by a benzene ring substituted with fluorine atoms at the 2, 3, 5, and 6 positions, linked to an ethanol moiety. The fluorine substituents enhance the compound’s electronegativity, influencing its polarity, acidity, and reactivity. Fluorinated alcohols like this are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and bioactivity .

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

2-(2,3,5,6-tetrafluorophenyl)ethanol

InChI

InChI=1S/C8H6F4O/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3,13H,1-2H2

InChI Key

KPIZJWBZVVUDBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CCO)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
This compound C₈H₆F₄O –OH, –CH₂CH₂OH, 2,3,5,6-F₄Ph High polarity, potential for esterification or oxidation
1-(4-Amino-2,3,5,6-tetrafluorophenyl)ethan-1-ol C₈H₇F₄NO –OH, –NH₂, 2,3,5,6-F₄Ph Amino group enables diazotization; precursor for azide derivatives
1-(2,3,5,6-Tetrafluorophenyl)indolin-2-one C₁₄H₇F₄NO –CO, indole ring, 2,3,5,6-F₄Ph Cyclic ketone structure; bioactive (e.g., Robenacoxib analog)
2,3,5,6-Tetrafluorophenyl-2-(2-nitroimidazol-1-yl)acetate C₁₁H₅F₄N₃O₄ –OAc, nitroimidazole, 2,3,5,6-F₄Ph Radiopharmaceutical precursor ([¹⁸F]FETA)
1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone C₈H₄F₄O₂ –CO, –OH, 2,3,5,6-F₄Ph Ketone derivative; mp 109–111°C; synthesized via Friedel-Crafts acylation

Physical and Chemical Properties

  • Melting/Boiling Points: Fluorinated alcohols generally exhibit lower melting points compared to non-fluorinated analogs due to reduced crystallinity. For example, 2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol (a thioether analog) has a melting point of 16–17°C and boils at 83–85°C (2 Torr) . The hydroxyl group in this compound likely increases hydrogen bonding, raising its boiling point relative to ketone derivatives like 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone (mp 109–111°C) .
  • Acidity: The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl group (pKa ~10–12), making it more reactive in deprotonation or nucleophilic substitution compared to non-fluorinated alcohols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.